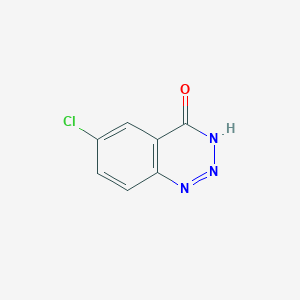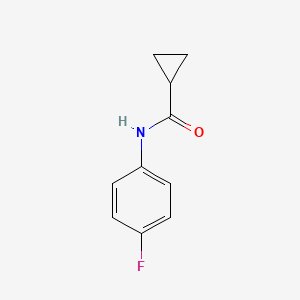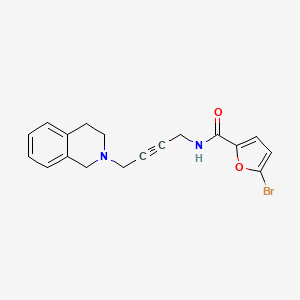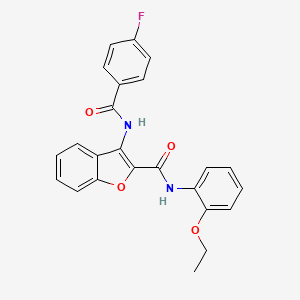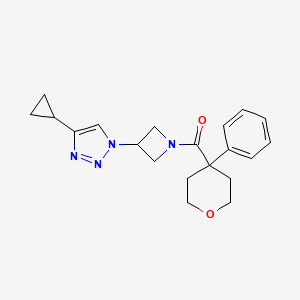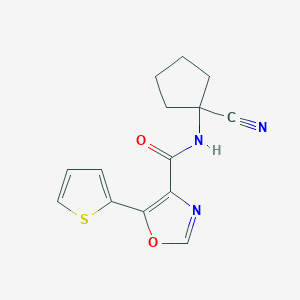
N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide, also known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor found in the central nervous system, responsible for fast synaptic transmission and plasticity. CX614 has been extensively studied for its potential therapeutic applications in neurological disorders, such as stroke, traumatic brain injury, and Alzheimer's disease.
Mécanisme D'action
N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide acts as a positive allosteric modulator of AMPA receptors, meaning it enhances the activity of the receptor without directly binding to the glutamate binding site. N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide binds to a specific site on the receptor, known as the modulatory site, and increases the affinity of the receptor for glutamate. This results in an increase in the amplitude and duration of the excitatory postsynaptic current (EPSC), leading to enhanced synaptic transmission and plasticity.
Biochemical and physiological effects:
N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide has been shown to enhance LTP and improve cognitive function in animal models. In addition, N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide has neuroprotective effects by reducing neuronal damage and promoting recovery after stroke and traumatic brain injury. N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide has also been shown to increase the release of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal survival and growth, and modulate the activity of other neurotransmitter systems, such as dopamine and acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide is a potent and selective positive allosteric modulator of AMPA receptors, making it a valuable tool for studying the role of AMPA receptors in synaptic plasticity and learning and memory. However, N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide has limitations in terms of its pharmacokinetic properties, such as poor solubility and rapid metabolism, which can affect its efficacy and bioavailability. In addition, N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide has potential off-target effects on other ion channels and receptors, which can complicate the interpretation of experimental results.
Orientations Futures
1. Development of more potent and selective AMPA receptor modulators with improved pharmacokinetic properties.
2. Investigation of the therapeutic potential of N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide in other neurological disorders, such as Parkinson's disease and epilepsy.
3. Elucidation of the molecular mechanisms underlying the neuroprotective effects of N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide.
4. Identification of biomarkers for predicting the responsiveness of patients to N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide treatment.
5. Exploration of the potential use of N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide as a cognitive enhancer in healthy individuals.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide involves the reaction of 2-amino-2-cyanocyclopentanone with 2-thiophenecarboxaldehyde, followed by cyclization with 2-bromoacetic acid and subsequent amidation with ammonia. The yield of N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
Applications De Recherche Scientifique
N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide has been widely used in scientific research to study the role of AMPA receptors in synaptic plasticity and learning and memory. In animal models, N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide has been shown to enhance long-term potentiation (LTP), a cellular mechanism underlying memory formation, and improve cognitive function. N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide has also been investigated as a potential treatment for neurological disorders, such as stroke and traumatic brain injury, by reducing neuronal damage and promoting recovery.
Propriétés
IUPAC Name |
N-(1-cyanocyclopentyl)-5-thiophen-2-yl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c15-8-14(5-1-2-6-14)17-13(18)11-12(19-9-16-11)10-4-3-7-20-10/h3-4,7,9H,1-2,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIDKEWMKSQLOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=C(OC=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-5-(thiophen-2-yl)-1,3-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-methoxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2896331.png)
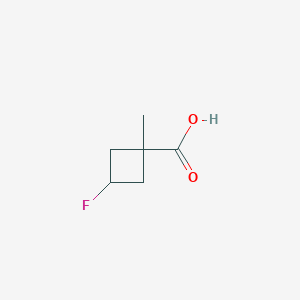
![(3Z)-5-(4-ethylphenyl)-3-[(4-methoxyphenyl)methylidene]furan-2-one](/img/structure/B2896336.png)
![3-allyl-2-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2896337.png)

![(Z)-4-cyano-N-(3-(2-ethoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2896340.png)
![Methyl (2-(piperidin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2896344.png)
